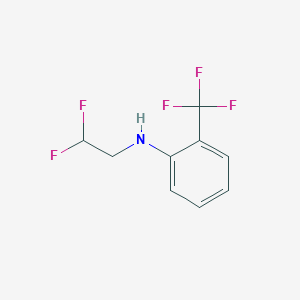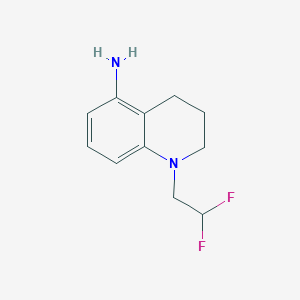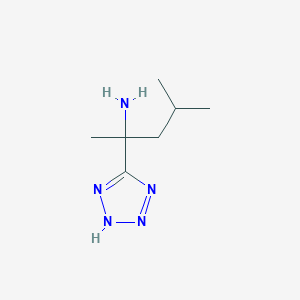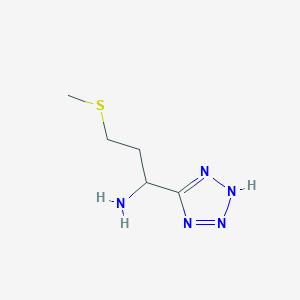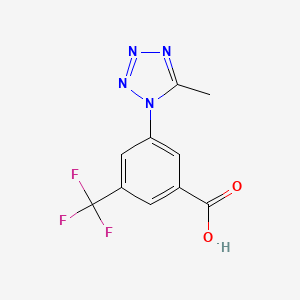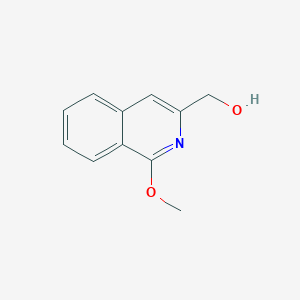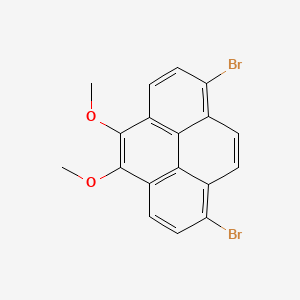
1,8-Dibromo-4,5-dimethoxypyrene
概要
説明
1,8-Dibromo-4,5-dimethoxypyrene is an organic compound with the molecular formula C18H12Br2O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and two methoxy groups. This compound is known for its high fluorescence and has found applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-4,5-dimethoxypyrene typically involves the bromination of 4,5-dimethoxypyrene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and an organic solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
1,8-Dibromo-4,5-dimethoxypyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated pyrene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyrene derivatives depending on the nucleophile used.
Oxidation: Products include pyrene-4,5-dione derivatives.
Reduction: Products include 4,5-dimethoxypyrene.
科学的研究の応用
1,8-Dibromo-4,5-dimethoxypyrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Employed in fluorescence studies due to its high fluorescent properties.
Medicine: Investigated for potential use in drug development and as a fluorescent probe in biological assays.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 1,8-Dibromo-4,5-dimethoxypyrene is primarily related to its ability to undergo various chemical reactions. The bromine atoms and methoxy groups play a crucial role in its reactivity. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
類似化合物との比較
Similar Compounds
- 1,3-Dibromo-4,5-dimethoxypyrene
- 1,6-Dibromo-4,5-dimethoxypyrene
- 1,8-Dibromo-3,6-dimethoxypyrene
Uniqueness
1,8-Dibromo-4,5-dimethoxypyrene is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of bromine atoms at the 1 and 8 positions and methoxy groups at the 4 and 5 positions allows for selective functionalization and diverse applications. This compound’s high fluorescence also sets it apart from other similar compounds .
特性
IUPAC Name |
1,8-dibromo-4,5-dimethoxypyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVGDSOPCGIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743570 | |
| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286170-85-1 | |
| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


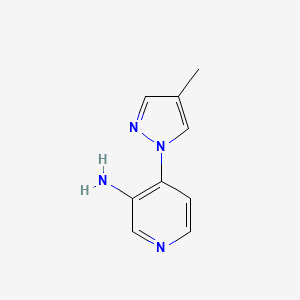
![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
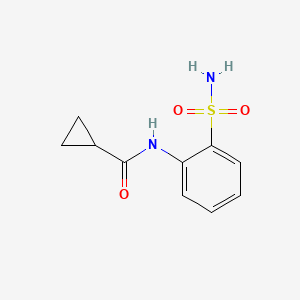
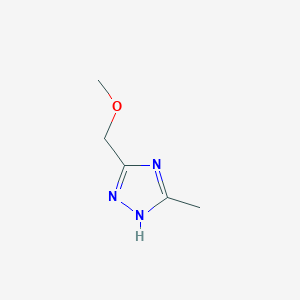
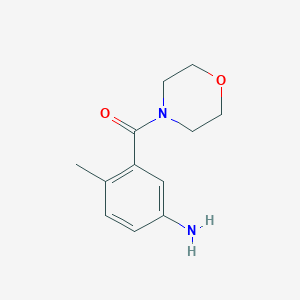
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
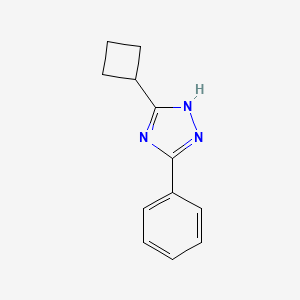
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
